2-(methylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-methylsulfonyl-1-(naphthalen-1-ylmethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-24(22,23)19-20-17-11-4-5-12-18(17)21(19)13-15-9-6-8-14-7-2-3-10-16(14)15/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKGJZDVCHNKDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Introduction of the naphthalen-1-ylmethyl group: This step involves the alkylation of the benzimidazole core with a naphthalen-1-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core or the naphthalen-1-ylmethyl group.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole nitrogen or the naphthalen-1-ylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzimidazole derivatives.
Medicine: Potential use as a pharmaceutical agent due to its structural similarity to other bioactive benzimidazoles.
Industry: Possible applications in materials science or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(methylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole would depend on its specific biological or chemical target. Generally, benzimidazoles can interact with various enzymes or receptors, inhibiting their activity or altering their function. The naphthalen-1-ylmethyl group might enhance binding affinity or specificity.
Comparison with Similar Compounds
Table 1: Substituent Effects on Benzimidazole Derivatives
Key Observations :
Key Observations :
- Oxidation vs. Direct Substitution : Methylsulfonyl derivatives require additional oxidation steps, increasing synthesis time but improving stability .
- Microwave vs. Conventional Methods : Microwave irradiation reduces reaction times (e.g., 20–30 minutes) and improves yields compared to reflux methods .
Key Observations :
Biological Activity
2-(methylsulfonyl)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole is a compound with significant potential in medicinal chemistry due to its unique structure and biological properties. This article explores its biological activity, synthesis, mechanism of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H16N2O2S. The compound features a benzimidazole core, which is known for its diverse biological activities, along with a methylsulfonyl group and a naphthalen-1-ylmethyl substituent that may enhance its pharmacological profile.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Benzimidazole Core : This can be achieved through the condensation of o-phenylenediamine with appropriate carboxylic acids.
- Alkylation : The introduction of the naphthalen-1-ylmethyl group is performed using alkylation methods under basic conditions.
Table 1: Synthetic Routes for this compound
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Condensation | o-Phenylenediamine + Carboxylic Acid | Heat, solvent |
| 2 | Alkylation | Naphthalen-1-ylmethyl Halide + Base | Basic medium |
The biological activity of this compound is likely mediated through its interaction with various biological targets, including enzymes and receptors. Benzimidazoles are known to inhibit specific enzyme activities, potentially affecting pathways involved in inflammation, cancer progression, and microbial resistance.
Biological Activities
Research indicates that compounds similar to this compound exhibit a wide range of biological activities:
- Antimicrobial : Imidazole derivatives have been shown to possess significant antimicrobial properties.
- Anti-inflammatory : Studies suggest that certain benzimidazole derivatives reduce inflammatory responses in vitro and in vivo.
- Anticancer : The compound's structure may confer anticancer properties through apoptosis induction in cancer cells.
Case Study Example : In a study examining imidazole derivatives, compounds similar to this one showed promising anti-inflammatory effects comparable to established drugs like diclofenac .
Research Findings
Recent studies have highlighted the potential of benzimidazole derivatives in various therapeutic areas:
- Anti-inflammatory Activity : A series of imidazole analogues were tested for their anti-inflammatory effects, with some showing up to 100% inhibition in specific assays .
- Analgesic Properties : Certain derivatives demonstrated significant analgesic activity in pain models, indicating potential use in pain management therapies .
- Molecular Docking Studies : These studies have indicated strong binding affinities to key targets such as COX-2, suggesting mechanisms through which these compounds exert their biological effects .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with other related compounds.
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Moderate | High | Potential |
| Benzimidazole | High | Moderate | High |
| 2-(4-Fluorophenyl)-1H-benzo[d]imidazole | Moderate | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
